

Spectroscopic Characterization of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

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This guide provides a detailed technical overview of the expected spectroscopic data for the characterization of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** (CAS: 35969-51-8), a substituted pyridine derivative.[1][2][3][4] The methodologies and data interpretation strategies outlined herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

2-(2-Ethoxy-2-oxoethyl)nicotinic acid is a bifunctional molecule featuring a nicotinic acid core, an ethyl ester, and a carboxylic acid. Its molecular formula is $C_{10}H_{11}NO_4$.[1] The comprehensive characterization of this molecule relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide orthogonal information to confirm the molecular structure and purity.

The following sections will detail the predicted spectroscopic data based on established principles of chemical structure and spectroscopy, drawing parallels with related compounds like nicotinic acid and various pyridine dicarboxylic acid derivatives.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**, both 1H and ^{13}C NMR are

indispensable.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester and the methylene bridge. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are summarized in the table below. The spectrum is typically recorded in a solvent like DMSO-d_6 or CDCl_3 .

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Notes
H-4	~8.7 - 8.9	Doublet of doublets (dd)	1H	Coupled to H-5 and H-6.
H-5	~7.4 - 7.6	Doublet of doublets (dd)	1H	Coupled to H-4 and H-6.
H-6	~8.2 - 8.4	Doublet of doublets (dd)	1H	Coupled to H-4 and H-5.
-CH ₂ - (ester)	~4.1 - 4.3	Quartet (q)	2H	Coupled to the -CH ₃ protons of the ethyl group.
-CH ₂ - (bridge)	~3.8 - 4.0	Singlet (s)	2H	Methylene protons adjacent to the pyridine ring and the ester carbonyl.
-CH ₃ (ester)	~1.2 - 1.4	Triplet (t)	3H	Coupled to the -CH ₂ - protons of the ethyl group.
-COOH	~12.0 - 13.0	Broad singlet (br s)	1H	The chemical shift of the carboxylic acid proton can be highly variable and concentration-dependent.

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is often observed, whereas in D₂O it would exchange and become invisible.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented below.

Carbon(s)	Predicted δ (ppm)	Notes
C=O (acid)	~165 - 170	Carboxylic acid carbonyl.
C=O (ester)	~170 - 175	Ester carbonyl.
C-2	~150 - 155	Pyridine ring carbon attached to the methylene bridge.
C-3	~128 - 132	Pyridine ring carbon attached to the carboxylic acid.
C-4	~138 - 142	Pyridine ring carbon.
C-5	~123 - 127	Pyridine ring carbon.
C-6	~152 - 156	Pyridine ring carbon.
-CH ₂ - (ester)	~60 - 65	Methylene carbon of the ethyl group.
-CH ₂ - (bridge)	~35 - 40	Methylene bridge carbon.
-CH ₃ (ester)	~14 - 16	Methyl carbon of the ethyl group.

NMR Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
~1730-1750	C=O stretch	Ester
~1680-1710	C=O stretch	Carboxylic acid
~1570-1610	C=C and C=N stretches	Aromatic pyridine ring
~1200-1300	C-O stretch	Ester and Carboxylic acid

Expertise & Experience: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies for the ester and the acid are key diagnostic peaks to confirm the presence of both functional groups.[9]

IR Spectroscopy Experimental Protocol

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For a compound like **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**, electrospray ionization (ESI) is a suitable technique.

- Molecular Ion:
 - In positive ion mode, the expected protonated molecule would be $[M+H]^+$ at m/z 210.06.
 - In negative ion mode, the expected deprotonated molecule would be $[M-H]^-$ at m/z 208.05.
- Key Fragmentation Patterns:
 - Loss of the ethoxy group ($-OCH_2CH_3$) from the $[M+H]^+$ ion.
 - Loss of CO_2 from the carboxylic acid group.
 - Cleavage of the ester group.

The precise fragmentation will depend on the ionization method and collision energy used.[\[10\]](#) [\[11\]](#)[\[12\]](#)

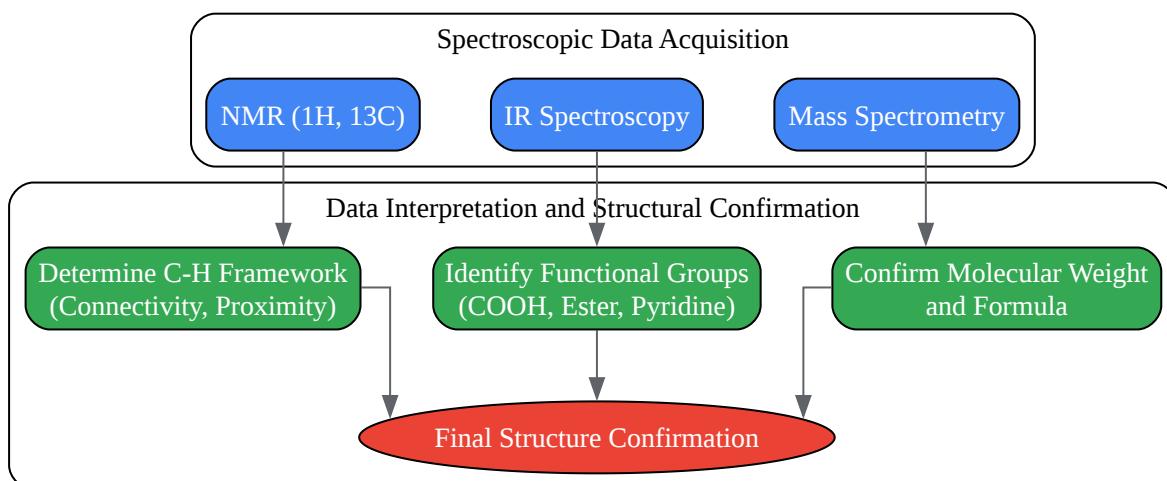
Mass Spectrometry Experimental Protocol (LC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 μ g/mL) in a suitable solvent like methanol or acetonitrile/water.
- Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system, often with a C18 column, to separate the analyte from any impurities.

- Ionization: The eluent from the LC is directed to the ESI source of the mass spectrometer.
- Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- Data Acquisition: Acquire both full scan mass spectra to identify the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation patterns.

Integrated Spectroscopic Data Workflow

The confirmation of the structure of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is a process of integrating the information from all spectroscopic techniques. The following diagram illustrates this workflow.



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Caption: Workflow for structural elucidation.

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